3-Hydroxy-2-(trifluoromethyl)benzonitrile

Catalog No.
S6619010
CAS No.
731002-48-5
M.F
C8H4F3NO
M. Wt
187.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-(trifluoromethyl)benzonitrile

CAS Number

731002-48-5

Product Name

3-Hydroxy-2-(trifluoromethyl)benzonitrile

IUPAC Name

3-hydroxy-2-(trifluoromethyl)benzonitrile

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H

InChI Key

NTQLCGYMBLEEIZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C(F)(F)F)C#N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(F)(F)F)C#N

3-Hydroxy-2-(trifluoromethyl)benzonitrile, also known as 4-hydroxy-2-(trifluoromethyl)benzonitrile, is an organic compound with the molecular formula C8H4F3NOC_8H_4F_3NO and a molecular weight of 187.12 g/mol. The structure features a trifluoromethyl group (-CF₃) attached to a benzene ring, which also bears a hydroxyl group (-OH) and a nitrile group (-C≡N). This unique combination of functional groups contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Nucleophilic Reactions: The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
  • Trifluoromethylation: The trifluoromethyl group can participate in nucleophilic and electrophilic reactions, enhancing the compound's reactivity in synthetic applications .

Synthesis of 3-hydroxy-2-(trifluoromethyl)benzonitrile can be achieved through several methods:

  • Trifluoromethylation of Phenolic Compounds: This method involves the introduction of the trifluoromethyl group into phenolic compounds using reagents like trifluoroacetic acid and copper cyanide under controlled conditions.
  • Cyanation Reactions: The nitrile group can be introduced via cyanation of suitable precursors, such as brominated derivatives of phenolic compounds, using copper cyanide or zinc cyanide in polar solvents at elevated temperatures .
  • Electrophilic Aromatic Substitution: Hydroxylation followed by trifluoromethylation can also be performed on substituted benzenes to yield the desired compound .

3-Hydroxy-2-(trifluoromethyl)benzonitrile has several notable applications:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical agents due to its ability to modify biological activity.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
  • Agricultural Chemicals: Its structural characteristics may also lend themselves to applications in agrochemicals, particularly as herbicides or fungicides .

Several compounds share structural similarities with 3-hydroxy-2-(trifluoromethyl)benzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-HydroxybenzonitrileHydroxyl and nitrile groupsLacks trifluoromethyl; less lipophilic
3-HydroxybenzaldehydeHydroxyl and aldehyde groupsMore reactive due to aldehyde functionality
4-TrifluoromethylphenolTrifluoromethyl and hydroxyl groupsDoes not contain nitrile; used in polymerization
2-Hydroxy-4-trifluoromethylbenzoic acidHydroxyl, carboxylic acid, and trifluoromethyl groupsAcidic nature; potential for salt formation

The presence of the trifluoromethyl group in 3-hydroxy-2-(trifluoromethyl)benzonitrile enhances its hydrophobicity and alters its electronic properties compared to similar compounds without this substituent. This unique characteristic contributes to its distinct reactivity and potential applications in medicinal chemistry .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

187.02449824 g/mol

Monoisotopic Mass

187.02449824 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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